molecular formula C8H6N4 B13928174 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile CAS No. 1216227-64-3

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B13928174
CAS No.: 1216227-64-3
M. Wt: 158.16 g/mol
InChI Key: SLQIDYAGARCFKC-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile (CAS 1216227-64-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol, this compound features a fused imidazo[1,2-a]pyridine core that is strategically functionalized with both an electron-donating amino group and an electron-withdrawing carbonitrile group . This unique electronic configuration makes it a versatile scaffold for constructing more complex molecular architectures. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in pharmacology . This specific derivative is particularly valuable as a synthetic intermediate. Research demonstrates its utility in the synthesis of phosphonocarboxylate analogs, which are potent inhibitors of Rab geranylgeranyl transferase (RGGT)—a promising therapeutic target in disease biology . The carbonitrile group at the 2-position and the amino group at the 6-position serve as excellent handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

1216227-64-3

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H6N4/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,10H2

InChI Key

SLQIDYAGARCFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C#N

Origin of Product

United States

Preparation Methods

Two-Component Cyclization Using Substituted 2-Aminopyridines and Phenacyl Bromides

A widely reported and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides under base catalysis.

Reaction Conditions and Mechanism:

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Solvent: Aqueous ethanol (1:1 v/v), a green solvent
  • Temperature: Room temperature
  • Yield: 65–94%

Mechanistic Pathway:

  • Formation of a pyridinium salt intermediate by nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide.
  • Deprotonation by DBU to form an imine intermediate.
  • Intramolecular cyclization to form tetrahydroimidazo[1,2-a]pyridin-2-ol.
  • Elimination of water and hydrogen bromide to afford the 2-arylimidazo[1,2-a]pyridine product.

This method tolerates various electron-donating and electron-withdrawing substituents on the phenacyl bromide and 2-aminopyridine, providing good to excellent yields. It has been successfully applied on a multigram scale, demonstrating scalability and robustness.

Parameter Details
Catalyst DBU
Solvent Aqueous ethanol (1:1 v/v)
Temperature Room temperature
Reaction Time Typically short (hours)
Yield Range 65–94%
Substrate Scope Wide, including substituted 2-aminopyridines and phenacyl bromides
Atom Economy 66.25–73.41%

Iodine-Promoted Synthesis via Micellar Catalysis and “On-Water” Approach

Another innovative approach uses iodine as a catalyst to promote the synthesis of 2-arylimidazo[1,2-a]pyridines, including derivatives similar to 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile.

Key Features:

  • Catalysis by elemental iodine (I2)
  • Use of micellar catalysis or “on-water” reaction conditions
  • Mild reaction conditions with sonication or vigorous stirring
  • Purification by standard chromatographic techniques

General Procedure:

  • Mixing of 2-aminopyridine and acetophenone derivatives with iodine.
  • Sonication or stirring to facilitate reaction.
  • Extraction and purification to isolate the imidazo[1,2-a]pyridine derivatives.

This method is notable for its environmental friendliness and operational simplicity, allowing recovery of unreacted starting materials and good yields of the target compounds.

Parameter Details
Catalyst Elemental iodine (I2)
Reaction Medium Micellar system or aqueous (“on-water”)
Temperature Ambient to mild heating
Reaction Time Several hours
Purification Column chromatography
Advantages Green chemistry approach, mild conditions

One-Pot Multistep Synthesis via Formylation and Cyclization

A more complex but efficient synthetic route involves a one-pot multistep process starting from 2-amino-6-fluoropyridine and aldehydes, involving:

  • Formylation using methyl formate and sodium methoxide.
  • Activation with p-toluenesulfonyl chloride and DABCO.
  • Cyclization with aldehydes under anhydrous conditions.

This sequence yields functionalized imidazo[1,2-a]pyridines with potential for further derivatization. The overall yields depend on the substrate and reaction conditions but have been reported with good efficiency.

Step Reagents/Conditions Outcome
Formylation NaOMe, methyl formate, MeOH, RT, 4 h Formylated intermediate
Activation p-Toluenesulfonyl chloride, DABCO, 0–RT, 6 h Activated intermediate
Cyclization Aldehyde, 2-amino-6-fluoropyridine, anhydrous Na2SO4, 50 °C, 12 h Cyclized imidazo[1,2-a]pyridine derivatives

Comparative Summary of Preparation Methods

Method Catalyst/Key Reagent Solvent/Medium Temperature Yield Range Advantages Limitations
Two-Component Cyclization with DBU DBU Aqueous ethanol (1:1) Room temperature 65–94% Green solvent, broad substrate scope Requires base catalyst
Iodine-Promoted Micellar/On-Water Method Elemental iodine (I2) Micellar system/Water Ambient to mild Moderate to high Mild, environmentally friendly Longer reaction times
One-Pot Multistep Formylation-Cyclization NaOMe, pTsCl, DABCO Methanol, DCM RT to 50 °C Good yields Efficient multistep, functionalized products More complex procedure

Research Findings and Practical Considerations

  • The DBU-catalyzed two-component cyclization is the most versatile and scalable method, suitable for synthesizing 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile analogs with various substituents.
  • Iodine-promoted methods offer a green alternative, especially for laboratories emphasizing environmentally benign protocols.
  • One-pot multistep methods allow for the introduction of diverse functional groups but require careful control of reaction conditions and purification steps.
  • Atom economy and reaction efficiency are important metrics, with the DBU method achieving atom economies above 66%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., -NH₂) : Improve solubility and enable hydrogen bonding, critical for target binding .
  • Electron-Withdrawing Groups (e.g., -CN, -CF₃) : Enhance stability and modulate pharmacokinetic profiles .

Antiparasitic and Anti-Inflammatory Effects

  • Imidazo[1,2-a]pyridine-2-carboxylates (e.g., 1a-b, 3a-b) showed in vitro activity against Entamoeba histolytica and Trichomonas vaginalis, with minimal toxicity in vivo .
  • Amino vs. Nitro Substitution: 3-Nitro derivatives (e.g., 2b) exhibited reduced anti-inflammatory activity compared to non-substituted analogs, suggesting amino groups may enhance efficacy .

Kinase Inhibition

  • 8-Amino-6-bromoimidazo[1,2-a]pyridine demonstrated CDK2 inhibition, emphasizing the role of amino groups in kinase binding .

Physicochemical Properties

Property 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile (Inferred) Imidazo[1,2-a]pyridine-6-carbonitrile 2-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
Molecular Weight ~173 g/mol 143.15 g/mol 173.58 g/mol
LogP Moderate (due to -NH₂) High (hydrophobic -CN) High (Cl increases lipophilicity)
Solubility High in polar solvents Low Moderate

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